molecular formula C21H20N2O2 B13196471 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13196471
M. Wt: 332.4 g/mol
InChI Key: AQSYTZKRXPLNCL-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a benzyloxy group at the para position of the phenyl ring. The saturated 4H,6H,7H,8H,9H-hydrogenation pattern in the pyrido-pyrimidinone moiety suggests a partially reduced bicyclic system, which may influence its conformational flexibility and binding interactions in biological systems. This compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, which are studied for diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2/c24-21-14-19(22-20-8-4-5-13-23(20)21)17-9-11-18(12-10-17)25-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,14H,4-5,8,13,15H2

InChI Key

AQSYTZKRXPLNCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-component reactions. One efficient method includes the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with benzyloxybenzene derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit structural diversity primarily in substituents at positions 2 (aryl/heteroaryl) and 7 (piperazine, diazepane, or alkyl groups). Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (Target) 4-(Benzyloxy)phenyl at position 2 Not explicitly stated (structural analog) Benzyloxy group may enhance lipophilicity and metabolic stability .
Risperidone (3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl derivative) 6-Fluoro-benzoxazole and piperidine at position 3 Atypical antipsychotic (5-HT₂A/D₂ receptor antagonist) High metabolic turnover via hydroxylation and oxidative dealkylation .
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl at position 2; piperazine at position 7 Aldose reductase inhibition (IC₅₀ ~0.5–1 μM) Methoxy groups enhance electron density, improving enzyme binding .
2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzimidazole-methyl at position 2; methyl at position 6 Unknown (structural analog) Bulky benzimidazole may reduce solubility compared to benzyloxy .
2-(Difluoromethyl)-pyrimido[1,2-a]piperazin-4-one Difluoromethyl at position 2; piperazine-fused core Unknown (structural analog) Fluorine substitution may improve metabolic stability and bioavailability .

Pharmacological and Metabolic Profiles

  • Enzyme Inhibition: Compounds with hydroxyl or catechol groups at positions 6 or 9 (e.g., 9-hydroxy derivatives) exhibit enhanced aldose reductase inhibition (IC₅₀ ~0.1–1 μM) due to hydrogen bonding with the enzyme’s active site .
  • Metabolism: Risperidone analogs undergo extensive hepatic metabolism, primarily via hydroxylation at the pyrido-pyrimidinone ring (e.g., 9-hydroxy-risperidone) and oxidative dealkylation of the piperidine group .
  • Antioxidant Activity: Catechol-substituted derivatives (e.g., 2-(3,4-dihydroxyphenyl) analogs) demonstrate significant radical-scavenging activity, whereas non-hydroxylated analogs like the target compound lack this property .

Physicochemical Properties

  • Stability : Benzyl ethers are generally more stable toward photodegradation than alkyl ethers, as seen in studies on risperidone’s benzisoxazole degradation .

Biological Activity

The compound 2-[4-(benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family known for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2OC_{18}H_{16}N_2O, with a molecular weight of 284.33 g/mol. The structure features a pyrido-pyrimidine core substituted with a benzyloxy group, which is believed to influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in various diseases. For example, it has been reported to inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative disorders such as Parkinson's disease.

Anticancer Activity

A study investigated the anticancer effects of pyrido[1,2-a]pyrimidine derivatives on human leukemia cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against these cells.

CompoundCell LineIC50 (µM)
Compound AK562 (Leukemia)5.0
Compound BHL-60 (Leukemia)3.5
Compound CJurkat (T-cell)4.2

These findings suggest that modifications to the pyrido[1,2-a]pyrimidine structure can enhance anticancer activity.

Enzyme Inhibition

In another study focused on MAO-B inhibition, the compound was assessed alongside other known inhibitors. The results indicated a competitive inhibition mechanism with an IC50 value comparable to established drugs.

CompoundIC50 (µM)Inhibition Type
2-[4-(Benzyloxy)phenyl]-4H...0.062Competitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

This competitive inhibition suggests potential therapeutic applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • MAO-B Inhibition : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms in Parkinson's disease patients.
  • Antioxidant Activity : Some studies indicate that derivatives possess antioxidant properties that may contribute to their neuroprotective effects.

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